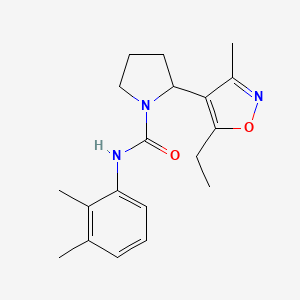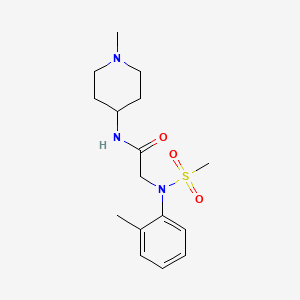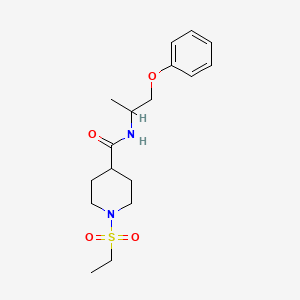![molecular formula C16H19N7OS B4473150 4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE](/img/structure/B4473150.png)
4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Overview
Description
4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE involves several steps. One common method is the annulation of a triazole fragment to a pyrimidine ring. This can be achieved through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents to modify the triazole ring.
Common reagents used in these reactions include orthoesters, chloroanhydrides, and hydrazine. The major products formed from these reactions are various triazolopyrimidine derivatives with different functional groups .
Scientific Research Applications
4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: The compound has shown herbicidal and antifungal activities, making it useful in agricultural applications.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound acts as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine, allowing it to bind to various enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE include other triazolopyrimidines such as:
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Known for its antifungal and antibacterial properties.
7-Hydroxy-2-(3-hydroxypropyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Studied for its anti-tumor activities.
The uniqueness of this compound lies in its specific ethylsulfanyl and morpholine substituents, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[4-(2-ethylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-3-25-16-20-15-18-10-12(11(2)23(15)21-16)13-4-5-17-14(19-13)22-6-8-24-9-7-22/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZJVRSEGYVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B4473069.png)
![2-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4473093.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B4473101.png)
![2-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4473107.png)
![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4473118.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4473126.png)

![3-FLUORO-4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4473133.png)

![4-(1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4473145.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide](/img/structure/B4473154.png)

![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B4473165.png)
![3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4473174.png)
